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Abstract

The c-Met receptor tyrosine kinase, a pivotal driver of cell proliferation, motility, and invasion, is
frequently dysregulated in various cancers. Myosin X (MYO10), an unconventional myosin
motor protein, is essential for the formation of filopodia and invadopodia, structures critical for
cell migration and metastasis. While a direct regulatory role for MYO10 in the tyrosine
phosphorylation of c-Met has not been established in the current scientific literature, a
compelling body of evidence suggests an indirect and significant interplay between these two
proteins. This technical guide synthesizes the existing research to explore the potential
mechanisms by which MYO10 may influence c-Met signaling, focusing on their convergence in
key oncogenic pathways, including PI3K/Akt and integrin signaling. We present a hypothetical
model of their crosstalk, supported by experimental data on their individual functions, and
provide detailed protocols for investigating this potential relationship. This document aims to
provide a foundational resource for researchers investigating the complex signaling networks
that drive cancer progression and to stimulate further inquiry into the MYO1.0-c-Met axis as a
potential therapeutic target.

Introduction: The Roles of c-Met and MYO10 in
Cancer
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The hepatocyte growth factor (HGF)/c-Met signaling pathway is a critical regulator of cell
growth, motility, and morphogenesis.[1][2] Aberrant c-Met activation, through overexpression,
mutation, or amplification, is a well-documented driver of tumor progression and metastasis in a
multitude of cancers.[1][2][3] Activation of c-Met by its ligand, HGF, triggers the
autophosphorylation of key tyrosine residues in its kinase domain (Y1234 and Y1235) and C-
terminal tail (Y1349 and Y1356).[4][5][6] These phosphotyrosine residues serve as docking
sites for a variety of downstream signaling molecules, leading to the activation of pathways
such as RAS/MAPK, PI3K/Akt, and STAT3, which collectively promote invasive growth.[1][2][3]

Myosin X (MYO10) is an actin-based molecular motor known for its crucial role in the formation
of dynamic cellular protrusions like filopodia and invadopodia.[3][7][8] By transporting cargo
molecules, most notably integrins, to the tips of these structures, MYO10 plays a direct role in
cell adhesion, migration, and invasion.[8][9][10] Elevated expression of MYO10 has been
correlated with increased aggressiveness and metastasis in several cancers, including breast
and colorectal cancer.[7][11][12]

While no studies to date have demonstrated a direct physical interaction or a direct regulatory
effect of MYO10 on the tyrosine phosphorylation state of c-Met, their individual roles in
promoting cancer metastasis and their convergence on common signaling pathways suggest a
functional, albeit indirect, relationship. This guide will explore the evidence for this crosstalk.

Potential Crosstalk between MYO10 and c-Met
Signaling

The most compelling evidence for an indirect link between MYO10 and c-Met lies in their
shared involvement in the PI3K/Akt and integrin signaling pathways.

Convergence on the PI3K/Akt Pathway

Activation of c-Met is a potent upstream stimulus for the PISK/Akt pathway.[4][5] The p85
subunit of PI3K can bind directly to the phosphorylated Y1313 residue on c-Met, leading to the
production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4][5]

MYO10 is a well-established downstream effector of PI3K.[1][3][13] The pleckstrin homology
(PH) domains in the tail of MYO10 directly bind to PIP3, which recruits MYO10 to the plasma
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membrane and activates it.[3][14] This recruitment is essential for MYO10's function in forming
invasive protrusions.

This shared pathway suggests a sequential activation model where HGF-induced c-Met
phosphorylation activates PI3K, leading to PIP3 production, which in turn recruits and activates
MYO10 to drive the cytoskeletal changes necessary for cell invasion.
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Figure 1: Hypothetical signaling cascade linking c-Met to MYO10 via the PI3K pathway.
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Interplay through Integrin Signaling

MYO10 is a key transporter of B1 integrins to the tips of filopodia.[9][15] This localization is
critical for establishing adhesions with the extracellular matrix (ECM) and for mediating outside-

in and inside-out signaling that drives cell migration.

Integrin signaling and receptor tyrosine kinase (RTK) signaling are extensively intertwined.
Integrin activation can modulate the signaling output of RTKSs, including c-Met. Conversely, c-
Met activation can influence integrin expression and function. A study on colorectal cancer
demonstrated that MYO10 interacts with and stabilizes RACK1, a scaffolding protein that can
promote the activation of Src and FAK.[11] Both Src and FAK are key downstream effectors of

c-Met and are also central nodes in integrin signaling.

This suggests a model where MYO10, by transporting and organizing integrins and associated
signaling molecules like RACK1, creates signaling hubs at invasive protrusions that can
potentiate the downstream effects of c-Met activation on Src and FAK.
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Figure 2: Potential crosstalk between MYO10 and c-Met via integrin and RACK1/Src/FAK

signaling.

Quantitative Data Summary

While no quantitative data exists for the direct effect of MYO10 on c-Met phosphorylation, the
following tables summarize relevant data on the individual roles of these proteins in related

pathways.

Table 1: Effect of MYO210 Silencing on Cell Migration and Invasion
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Effect of MYO10

Cell Line Assay ] . Reference
Silencing
. ~60% reduction in
MDA-MB-231 Transwell Invasion . . [7]
invasion

] ~70% reduction in
BT-549 Transwell Invasion ) ) [7]
invasion

CT26 (CRC) Transwell Migration Significant reduction [11]

| SW480 (CRC) | Transwell Invasion | Significant reduction |[11] |

Table 2: c-Met-Dependent Activation of Downstream Signaling

Phosphorylate  Fold Increase

Cell Line Stimulus . Reference
d Protein (vs. control)
HGF (40 p-c-Met Not specified,
H69 (SCLC) [41[5]
ng/mL) (Y1313) but shown

| H69 (SCLC) | HGF (40 ng/mL) | p-c-Met (Y1230/34/35) | Not specified, but shown |[4][5] |

Experimental Protocols

To investigate the potential indirect relationship between MYO10 and c-Met, the following
experimental approaches are recommended.

Co-immunoprecipitation to Test for a Protein Complex

This protocol aims to determine if MYO10 and c-Met are part of the same protein complex,
potentially bridged by other proteins.

Methodology:

e Cell Lysis: Lyse cells (e.g., MDA-MB-231, which express both proteins) with a non-
denaturing lysis buffer (e.g., 1% NP-40, 50 mM Tris-HCI pH 7.4, 150 mM NaCl, 1 mM EDTA,

with protease and phosphatase inhibitors).
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» Immunoprecipitation: Incubate cell lysates with an anti-MYO10 antibody or an anti-c-Met
antibody overnight at 4°C. Use a non-specific IgG as a control.

e Immune Complex Capture: Add Protein A/G agarose beads and incubate for 2-4 hours at
4°C to capture the antibody-protein complexes.

e Washing: Wash the beads extensively with lysis buffer to remove non-specific binding.

» Elution and Western Blotting: Elute the proteins from the beads using SDS-PAGE sample
buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the
membrane with antibodies against c-Met (if MYO10 was immunoprecipitated) or MYO10 (if
c-Met was immunoprecipitated) and look for a band corresponding to the protein of interest.

Investigating the Role of MYO10 in HGF-induced Cell
Migration

This protocol assesses whether MYO10 is required for the motile and invasive responses
downstream of c-Met activation.

Methodology:

¢ MYO10 Knockdown: Transfect cells with siRNA targeting MYO10 or a non-targeting control
SsiRNA. Confirm knockdown by western blotting.

o Transwell Invasion Assay:

o Seed the MYO10-knockdown and control cells into the upper chamber of a Matrigel-
coated Transwell insert in serum-free media.

o Add media containing HGF (e.g., 50 ng/mL) to the lower chamber as a chemoattractant.
o Incubate for 24-48 hours.

o Remove non-invading cells from the top of the insert.

o Fix and stain the invading cells on the bottom of the membrane.

o Quantify the number of invaded cells by microscopy.
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» Data Analysis: Compare the number of invaded cells in the MYO10-knockdown group to the
control group in response to HGF. A significant reduction would suggest that MYO10 is

necessary for HGF/c-Met-driven invasion.
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Figure 3: Workflow for investigating the role of MYO10 in HGF-induced cell invasion.

Conclusion and Future Directions

While direct evidence for MYO10 in the tyrosine phosphorylation of c-Met is currently lacking,
the convergence of their signaling pathways provides a strong rationale for their functional
interplay in cancer progression. The data strongly suggest that MYO10 acts as a critical
downstream effector in pathways initiated by c-Met, particularly in orchestrating the cytoskeletal
rearrangements required for cell invasion.

Future research should focus on elucidating the precise molecular connections between the c-
Met and MYO10 pathways. Investigating the potential role of scaffolding proteins that may link
c-Met signaling complexes to MYO10 at the leading edge of migrating cells could provide a
more definitive connection. Furthermore, exploring whether the subcellular localization of
activated c-Met is altered in the absence of MYO10-driven filopodia could reveal a role for
these structures in organizing c-Met signaling. A deeper understanding of this crosstalk may
unveil novel therapeutic strategies that target the downstream effectors of c-Met signaling,
thereby overcoming some of the challenges associated with direct RTK inhibition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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